3-Phenylquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
78317-97-2 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
InChI Key |
CGLYUMRYFOEGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylquinoline 4 Carboxylic Acid and Analogues
Classical Condensation Reactions
The Doebner Reaction Protocol
The Doebner reaction, a modification of the broader Doebner-Miller reaction, provides a direct route to quinoline-4-carboxylic acids. wikipedia.orgdrugfuture.comresearchgate.net It typically involves the one-pot, three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.netresearchgate.net
The Doebner reaction exhibits a broad reactant scope. A variety of anilines, including those with electron-donating and electron-withdrawing substituents, can be successfully employed. nih.govnih.gov This is a key advantage over other methods like the Pfitzinger reaction, which can be limited by the stability of substituted isatins under basic conditions. nih.gov A wide array of aldehydes, including aromatic, heterocyclic, and aliphatic aldehydes, also participate effectively in the reaction. nih.gov For instance, the reaction of an aniline with benzaldehyde (B42025) and pyruvic acid directly yields 2-phenylquinoline-4-carboxylic acid. scientific.netmdpi.com
The reaction is typically catalyzed by acids. synarchive.com Both Brønsted acids like p-toluenesulfonic acid and perchloric acid, and Lewis acids such as tin tetrachloride, scandium(III) triflate, and iron(III) trifluoromethanesulfonate (B1224126) have been shown to be effective. scientific.netwikipedia.org More recently, efforts have focused on developing more environmentally benign and recyclable catalysts. researchgate.net For example, iron(III) trifluoromethanesulfonate has been demonstrated as an efficient and reusable catalyst for the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid. scientific.net Furthermore, modifications to the Doebner reaction, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields, particularly for anilines bearing electron-withdrawing groups. nih.govnih.gov
Table 1: Examples of Catalysts and Conditions for the Doebner Reaction
| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |
| Trifluoroacetic acid | Aniline, 2-Nitrobenzaldehyde, Pyruvic acid | Ethanol | Reflux | Not specified | mdpi.com |
| Iron(III) trifluoromethanesulfonate | Aniline, Benzaldehyde, Pyruvic acid | Not specified | Not specified | High | scientific.net |
| BF₃·THF | 6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | Acetonitrile (B52724) | 65 °C | 82 | nih.gov |
| Yb(PFO)₃ | Aniline, Aldehyde, Pyruvic acid | Water | Not specified | Good | researchgate.net |
The formation of by-products in the Doebner reaction can occur. One documented instance is the failure of the reaction with 2-chloro-5-aminopyridine, where cyclization occurs at the amino group, leading to a pyrrolidine (B122466) derivative instead of the expected quinoline (B57606). wikipedia.org In the context of the related Doebner-Miller reaction, which uses α,β-unsaturated carbonyl compounds, the regioselectivity can be influenced by the reaction pathway, with both 1,2- and 1,4-addition products being possible. acs.org
Stereoselectivity in quinoline synthesis is an area of active research, particularly for creating chiral molecules with potential biological applications. rsc.orgacs.orgacs.org While the classical Doebner reaction does not inherently control stereochemistry, modern advancements are exploring enantioselective variations. rsc.orgacs.org
The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary pathways proposed. wikipedia.org
One proposed mechanism begins with an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. This is followed by a Michael addition of the aniline to this intermediate. Subsequent cyclization onto the benzene (B151609) ring and dehydration leads to the final quinoline-4-carboxylic acid. wikipedia.org
An alternative mechanism suggests the initial formation of a Schiff base from the reaction of the aniline and the aldehyde. This Schiff base then reacts with the enol form of pyruvic acid. The subsequent steps of cyclization and dehydration are similar to the first proposed pathway. wikipedia.org
A more recent study on a modified Doebner hydrogen-transfer reaction proposes a mechanism involving the formation of a dihydroquinoline intermediate. This intermediate is then oxidized to the quinoline by transferring hydrogen to an imine, which is formed in situ from the aniline and aldehyde. nih.gov This hydrogen transfer step is crucial for driving the reaction to completion, especially with less reactive anilines. nih.gov
The Pfitzinger Reaction Strategy
The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is another cornerstone in the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netscribd.com This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. ijsr.netwikipedia.orgscribd.com
The Pfitzinger reaction is a versatile method that allows for the synthesis of a wide variety of substituted quinoline-4-carboxylic acids. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. ijsr.netwikipedia.org This intermediate then reacts with a carbonyl compound, such as a ketone or aldehyde, to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org
The scope of the carbonyl component is broad, and various ketones have been successfully employed. For example, the reaction of isatin with acetone (B3395972) yields 2-methylquinoline-4-carboxylic acid, while reaction with butanone can produce 2,3-dimethylquinoline-4-carboxylic acid as the major product. sciencemadness.org The use of enaminones as a substitute for 1,3-dicarbonyl compounds has also been reported to be effective in a cascade Pfitzinger reaction, leading to 3-aroyl-quinoline-4-carboxylic acids in good yields. researchgate.net
The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, often in an alcoholic solvent or water. scribd.comresearchgate.netui.ac.id While effective, these basic conditions can limit the scope of the reaction, as isatins with base-sensitive functional groups may not be suitable. nih.gov
Table 2: Examples of Pfitzinger Reaction Conditions
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | >60 | sciencemadness.org |
| Isatin | Butanone | KOH | Not specified | 84 | sciencemadness.org |
| Isatin | Enaminone | KOH or NaOH | Water | 75-90 | researchgate.net |
| 5-Substituted Isatins | Acetophenone | KOH | Not specified | Not specified | researchgate.net |
Influence of Reaction Conditions (e.g., Solvent, Base, Temperature)
The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The reaction conditions, including the choice of solvent, base, and temperature, are critical determinants of the reaction's success and yield.
The mechanism begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form a keto-acid intermediate. wikipedia.orgjocpr.com This step necessitates a strongly alkaline medium. jocpr.com The subsequent condensation with an enolizable ketone or aldehyde, followed by cyclization and dehydration, yields the final quinoline-4-carboxylic acid. wikipedia.org
The reaction is typically conducted at elevated temperatures, often under reflux conditions, for extended periods, sometimes as long as 24 hours, to drive the reaction to completion. ui.ac.idresearchgate.net Ethanol is a commonly used solvent, sometimes in an aqueous mixture with the base. ui.ac.idresearchgate.net However, the specific conditions can be tailored based on the reactivity of the substrates. For instance, some modified Pfitzinger approaches have explored aqueous acidic conditions. capes.gov.br The choice of these parameters directly impacts the reaction rate and the purity of the resulting product, as inefficient conditions can lead to the formation of resins and purification challenges. mdpi.com
Table 1: General Influence of Reaction Conditions in Pfitzinger Synthesis
| Reaction Parameter | Typical Choice(s) | Influence on Reaction |
|---|---|---|
| Base | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | A strong base is essential for the initial hydrolysis of the isatin amide bond, initiating the reaction cascade. wikipedia.orgjocpr.com |
| Solvent | Ethanol, Water, or aqueous mixtures | The solvent must solubilize the reactants and facilitate heat transfer. The polarity and protic nature can influence reaction rates. ui.ac.idresearchgate.net |
| Temperature | Reflux / Elevated Temperatures | Higher temperatures are generally required to overcome the activation energy for the condensation and cyclization steps, increasing the reaction rate. ui.ac.id |
| Reactants | Isatin and an enolizable ketone (e.g., acetophenone) | The structure of the ketone determines the substituent at the 2-position of the resulting quinoline. jocpr.com |
Green Chemistry Enhancements to Pfitzinger Synthesis
In line with the principles of green chemistry, modifications to the traditional Pfitzinger reaction have been developed to reduce environmental impact. A significant enhancement is the replacement of organic solvents with water. mdpi.comresearchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.
Researchers have successfully demonstrated a one-pot synthesis of quinoline-4-carboxylic acids via a Pfitzinger-type reaction in water. researchgate.net For example, Elghamry and colleagues reported a simple and efficient method using the reaction of isatin and enaminones (as substitutes for 1,3-dicarbonyl compounds) in aqueous potassium hydroxide or sodium hydroxide. researchgate.net This approach not only avoids the use of volatile organic solvents but also offers advantages such as operational simplicity and often leads to good yields of the desired products. researchgate.net Such aqueous methods represent a significant step towards making the synthesis of these important heterocyclic compounds more sustainable and environmentally benign. researchgate.net
Advanced and Contemporary Synthetic Approaches
Beyond the classical methods, contemporary organic synthesis has introduced more sophisticated and efficient strategies for constructing the quinoline-4-carboxylic acid core. These include multi-component reactions and metal-catalyzed cross-coupling techniques.
Multi-Component Reaction Design for Quinoline-4-carboxylic Acid Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org The Doebner reaction is a prominent example of an MCR used to produce 2-substituted quinoline-4-carboxylic acids. mdpi.com
This reaction typically involves the one-pot condensation of an aniline, an aldehyde (like benzaldehyde), and pyruvic acid. nih.gov While classic Doebner conditions often suffer from low yields or require harsh conditions, modern variations have optimized the process. mdpi.com A study by Yoshimura and colleagues demonstrated a highly efficient Doebner hydrogen-transfer reaction that works well even with anilines bearing electron-withdrawing groups, which are typically less reactive. nih.gov They systematically screened various acid catalysts and solvents, finding that Boron trifluoride etherate (BF₃·THF) in acetonitrile (MeCN) at 65 °C provided the optimal conditions. This method proved to be robust, applicable to a wide range of substrates, and scalable for large-scale synthesis. nih.gov
Table 2: Optimization of Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis Based on the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid from 4-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.
| Entry | Acid Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | BF₃·THF | MeCN | 55 |
| 2 | BF₃·THF | THF | 55 |
| 3 | BF₃·THF | Toluene | 14 |
| 4 | BF₃·THF | DCE | 23 |
| 5 | BF₃·THF | DMF | 10 |
| 6 | BF₃·THF | DMSO | 13 |
| 7 | Sc(OTf)₃ | MeCN | 32 |
| 8 | Yb(OTf)₃ | MeCN | 29 |
Data sourced from Yoshimura et al. nih.gov
Metal-Catalyzed Coupling Reactions in Quinoline-4-carboxylic Acid Construction
Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, and the construction of substituted quinolines is no exception. Palladium-catalyzed coupling reactions and Lewis acid catalysis are powerful tools for building and functionalizing the quinoline ring.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. libretexts.org In the context of quinoline synthesis, it is exceptionally useful for introducing aryl or other substituents onto a pre-formed quinoline core. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with a halide or triflate. libretexts.org
The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
A practical application of this methodology is the one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines. nih.gov Researchers have shown that by reacting the dihaloquinoline substrate with an excess of an arylboronic acid in the presence of a palladium catalyst system, such as PdCl₂(PPh₃)₂ with tricyclohexylphosphine, both the iodo and chloro positions can be arylated to afford polysubstituted quinolines in a single operation. nih.gov This strategy demonstrates the power of Suzuki coupling to rapidly build molecular complexity from readily available halogenated quinoline precursors.
Lewis acids are frequently employed to catalyze reactions in organic synthesis, and Indium(III) chloride (InCl₃) has emerged as a particularly effective and versatile catalyst for the synthesis of heterocyclic compounds, including quinoline-4-carboxylic acids. nih.govacs.org InCl₃ functions as a potent π-acid, capable of activating unsaturated carbon-carbon bonds towards nucleophilic attack. rsc.org
A notable application is the rapid synthesis of quinoline-4-carboxylic acid derivatives from the reaction of N-arylbenzaldimines with 2-substituted acrylates or acrylamides. nih.govthieme-connect.com In this process, InCl₃ is believed to facilitate the cyclization by acting as a chelating agent between the two reactants. thieme-connect.com The efficiency of this reaction is often dramatically enhanced by microwave irradiation, which can reduce reaction times to mere minutes while providing moderate to good yields. nih.govresearchgate.net This combination of Lewis acid catalysis and microwave activation represents a significant advancement, offering a rapid and efficient entry to a variety of quinoline-4-carboxylic acids under relatively mild conditions. nih.govthieme-connect.com
Microwave-Assisted Synthetic Protocols for Accelerated Formation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov This technology has been effectively applied to classical quinoline syntheses, such as the Doebner-von Miller and Friedländer reactions, to produce quinoline derivatives, including those with the 3-phenylquinoline-4-carboxylic acid framework. nih.govresearchgate.net
The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes. nih.govnih.gov For instance, a solvent-free Friedländer annulation for the synthesis of substituted quinolines has been demonstrated using a sulfuric acid-modified polyethylene (B3416737) glycol (PEG-OSO3H) catalyst under microwave irradiation, resulting in excellent yields. nih.gov Similarly, the Doebner reaction, a method to produce 2-substituted quinoline-4-carboxylic acids, has been adapted for microwave conditions. researchgate.net
One notable application involves the synthesis of quinoline-3-carboxylic acid derivatives using microwave irradiation in aqueous micellar microreactors, presenting an environmentally benign approach. nih.gov These protocols often benefit from the use of solid supports or solvent-free conditions, which further contributes to their green chemistry profile. nih.gov The efficiency of microwave-assisted synthesis is highlighted by comparative studies showing significantly higher yields and shorter reaction times compared to conventional heating. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Quinoline Synthesis
| Reaction Type | Catalyst/Conditions (Conventional) | Time (Conventional) | Yield (Conventional) | Catalyst/Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Reference |
| Friedländer Annulation | Refluxing ethanol | Several hours | Moderate | PEG-OSO3H, Solvent-free | Minutes | Excellent | nih.gov |
| Doebner Reaction | Trifluoroacetic acid in ethanol | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| Quinoline Synthesis | Various | 11-19 hours | Lower | Neat conditions | Shorter | 11-19% higher | nih.gov |
| Quinazolinone Synthesis | Reflux (>4h) | >4 hours | Lower | 800 W, 135 °C | 4 minutes | 81-85% | nih.gov |
Carbonylation and Selective Decarboxylation Approaches
A sophisticated approach to constructing the this compound scaffold involves palladium-catalyzed carbonylation reactions followed by selective decarboxylation. This strategy allows for the precise introduction of the carboxylic acid group at the C4 position.
One key method is the palladium-catalyzed cyclocarbonylation of 3-substituted 3-(2-haloarylamino)prop-2-enoates under a carbon monoxide atmosphere. This process leads to the formation of 2-substituted quinolin-4(1H)-one-3-carboxylates. cdnsciencepub.com The resulting diester can then be hydrolyzed and subsequently decarboxylated. The selective removal of a carboxyl group from a dicarboxylic acid precursor is a critical step. For instance, the decarboxylation of quinoline-2,4-dicarboxylic acids can be controlled to yield the desired 4-carboxylic acid derivative. rsc.org The decarboxylation of quinolinic acid (pyridine-2,3-dicarboxylic acid) is a well-documented process that preferentially yields nicotinic acid, demonstrating the feasibility of selective decarboxylation in related heterocyclic systems. organic-chemistry.org
The synthesis of quinoline-2,4-dicarboxylate derivatives can be achieved through a one-pot, metal-free reaction of aryl amines and acetylenedicarboxylates using molecular iodine as a catalyst. wikipedia.org These dicarboxylates can then serve as precursors for selective decarboxylation. While the direct carbonylation to form the this compound is not explicitly detailed, the combination of these carbonylation and selective decarboxylation methodologies on appropriately substituted precursors presents a viable synthetic route.
Table 2: Examples of Carbonylation and Decarboxylation Reactions
| Starting Material | Reaction Type | Catalyst/Reagents | Product | Yield | Reference |
| 3-(2-Iodoarylamino)prop-2-enoates | Cyclocarbonylation | Pd-catalyst, CO | Quinolin-4(1H)-one-3-carboxylates | 55-82% | cdnsciencepub.com |
| Aryl amines and acetylenedicarboxylates | Pseudo three-component reaction | I2, Acetonitrile | Quinoline-2,4-dicarboxylates | Good | wikipedia.org |
| Quinolinic acid (Pyridine-2,3-dicarboxylic acid) | Decarboxylation | Water, 120 °C | Nicotinic acid | - | organic-chemistry.org |
| Aromatic dicarboxylic acids | Selective monoprotodecarboxylation | Ag2CO3, AcOH, DMSO | Monocarboxylic acids | Good | researchgate.net |
Friedländer Quinoline Synthesis Adaptations
The Friedländer synthesis, first reported in 1882, is a fundamental reaction for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgresearchgate.net This reaction can be adapted to synthesize this compound by choosing appropriate starting materials, such as a 2-aminobenzophenone (B122507) derivative and an α-keto acid or its ester.
The reaction is typically catalyzed by acids or bases. organic-chemistry.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to promote the condensation and subsequent cyclodehydration. organic-chemistry.orgnih.gov The versatility of the Friedländer synthesis allows for the preparation of polysubstituted quinolines by using appropriately substituted reactants. researchgate.net For the synthesis of this compound, a 2-aminobenzophenone would react with pyruvic acid or a pyruvate (B1213749) ester.
Modern adaptations of the Friedländer synthesis focus on improving reaction conditions and expanding its scope. This includes the use of water as a solvent and KHSO4 as a catalyst for a greener approach, as well as the application of ceric ammonium (B1175870) nitrate (B79036) for diversity-oriented synthesis at ambient temperature. researchgate.net These adaptations often lead to good yields and can accommodate a wide range of functional groups, making the Friedländer synthesis a robust method for accessing complex quinoline derivatives.
Table 3: Catalysts and Conditions for Friedländer Quinoline Synthesis
| Catalyst | Solvent | Temperature | Key Features | Reference |
| NaOH | Aqueous or alcoholic solution | Reflux | Classical method | nih.gov |
| Trifluoroacetic acid, p-toluenesulfonic acid, iodine, Lewis acids | Various | Various | General acid/Lewis acid catalysis | organic-chemistry.org |
| KHSO4 | Water | Not specified | Green chemistry approach | researchgate.net |
| Ceric ammonium nitrate (10 mol%) | Not specified | Ambient | Diversity-oriented synthesis | |
| Amberlyst-15 resin | Refluxing ethanol | Reflux | Solid heterogeneous catalyst | nih.gov |
Regioselective Synthesis Strategies for Polysubstituted Phenylquinoline-4-carboxylic Acids
Achieving regiocontrol is crucial when synthesizing polysubstituted quinolines to ensure the desired arrangement of functional groups on the quinoline core. In the context of this compound, this involves controlling the position of the phenyl group at C3 and the carboxylic acid at C4, as well as any other substituents on the benzene ring of the quinoline.
The regioselectivity of the Friedländer synthesis is determined by the nature of the reactants. The reaction between a 2-aminoaryl ketone and an unsymmetrical ketone can potentially lead to two different regioisomers. However, by using a specific α-keto acid like pyruvic acid, the formation of the 4-carboxylic acid is directed. The regioselective synthesis of polysubstituted analogues often relies on the careful selection of starting materials with pre-installed substituents.
For instance, the synthesis of 2,4-disubstituted quinoline analogues can be achieved through the Pfitzinger condensation reaction, a variation of the Friedländer synthesis that uses isatin or isatic acid. nih.gov While direct methods for the regioselective synthesis of polysubstituted 3-phenylquinoline-4-carboxylic acids are not extensively detailed in the provided results, the principles of regiocontrol in related quinoline syntheses can be applied. This includes directed ortho-metalation strategies to introduce substituents at specific positions on the aniline or benzophenone (B1666685) precursors before the cyclization step. The development of promoter-regulated selective annulation reactions also offers a pathway to control the final substitution pattern.
Chemical Transformations and Derivatization Strategies
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the quinoline (B57606) ring is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation. These reactions allow for the introduction of a wide range of functional groups, significantly altering the physicochemical properties of the parent molecule.
Esterification Reactions and Ester Hydrolysis
Esterification of 3-phenylquinoline-4-carboxylic acid and its analogs can be achieved through several synthetic methodologies. A common approach involves the reaction of the carboxylic acid with various alcohols under acidic conditions. For instance, treatment with an alcohol in the presence of a catalytic amount of sulfuric acid under reflux leads to the formation of the corresponding ester. imist.ma Another effective method utilizes trimethylchlorosilane (TMSCl) as a catalyst for the one-pot synthesis of quinoline-4-carboxylates by reacting the parent acid with an alcohol and a 1,3-dicarbonyl compound. imist.ma
Coupling agents are also widely employed to facilitate esterification. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), enable the reaction of 2-phenylquinoline-4-carboxylic acid with various phenols to produce phenyl esters. nih.gov
The reverse reaction, ester hydrolysis, is typically carried out to regenerate the carboxylic acid. This is often accomplished using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (THF) and water. nih.gov However, the hydrolysis of certain quinoline-4-carboxylate esters can be challenging and may require harsher conditions, such as elevated temperatures with a strong base. nih.gov In some cases, alternative deprotection methods, like the use of boron tribromide (BBr₃), are employed to avoid unwanted side reactions. nih.gov
Table 1: Examples of Esterification Reactions of Quinoline-4-Carboxylic Acids
| Reactant | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| Quinoline-4-carboxylic acid | Various alcohols, H₂SO₄ | Quinoline-4-carboxylate | imist.ma |
| Isatin (B1672199), 1,3-dicarbonyl compound, various alcohols | TMSCl | Quinoline-4-carboxylate | imist.ma |
| 2-Phenylquinoline-4-carboxylic acid | Various phenols, EDC.HCl, DMAP | Phenyl 2-phenylquinoline-4-carboxylate | nih.gov |
Amidation and Hydrazide Formation
The carboxylic acid functionality of this compound is readily converted into amides and hydrazides, which are important intermediates for the synthesis of more complex molecules. Amidation can be performed by first converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂). nih.govmdpi.com The resulting acyl chloride is then treated with a primary or secondary amine to yield the corresponding amide. nih.govmdpi.com
Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like Hünig's base (N,N-diisopropylethylamine) has been shown to be effective for the amidation of a wide variety of carboxylate salts with amines. nih.govorganic-chemistry.org This reaction is typically efficient, with short reaction times. nih.govorganic-chemistry.org
Hydrazide derivatives are synthesized from the corresponding esters via hydrazinolysis. This involves refluxing the ester with hydrazine hydrate (NH₂NH₂·H₂O) in a suitable solvent such as methanol. frontiersin.org These hydrazides can then serve as precursors for the synthesis of other heterocyclic systems. frontiersin.org
Table 2: Synthesis of Amides and Hydrazides from Quinoline-4-Carboxylic Acid Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|
Thermal and Catalytic Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group, from quinoline-4-carboxylic acids can be induced under certain thermal or catalytic conditions. For instance, some fluorine-bearing quinoline-4-carboxylic acids have been shown to undergo decarboxylation upon gentle warming in the presence of an aqueous solution of potassium carbonate (K₂CO₃). researchgate.netscirp.org This suggests a base-catalyzed mechanism for the removal of the carboxylic acid group.
While specific studies on the thermal decarboxylation of this compound are not extensively detailed, the general principle involves heating the compound to a high temperature, often in the presence of a catalyst, to extrude carbon dioxide. The stability of the resulting carbanion at the 4-position influences the ease of this reaction. The presence of electron-withdrawing or -donating groups on either the phenyl or quinoline rings can affect the reaction conditions required for decarboxylation. In some synthetic procedures, unintended decarboxylation can occur as a side reaction, particularly under harsh basic or acidic conditions at elevated temperatures. nih.gov
Functionalization of the Quinoline Core
Beyond the carboxylic acid group, the quinoline and phenyl rings of this compound offer numerous positions for the introduction of various functional groups, leading to a wide range of structurally diverse derivatives.
Substitution Patterns on the Phenyl Ring (e.g., Fluorination, Nitration, Amination)
The phenyl group at the 3-position is a key site for introducing substituents that can modulate the electronic and steric properties of the molecule. The synthesis of derivatives with various substitution patterns on this phenyl ring has been reported.
Fluorination: The introduction of fluorine atoms onto the phenyl ring can be achieved by utilizing appropriately substituted starting materials in the synthesis of the quinoline core. For example, 2-(3-fluorophenyl)quinoline-4-carboxylic acid has been synthesized via the Pfitzinger reaction, which involves the condensation of isatin with a substituted acetophenone, in this case, 3'-fluoroacetophenone. frontiersin.org Similarly, Suzuki coupling reactions on a suitable precursor can be used to install a fluorophenyl substituent. nih.gov
Nitration: A nitro group can be introduced onto the phenyl ring, typically at the ortho-position, by using a nitrated precursor during the quinoline synthesis. For instance, 2-(2-nitrophenyl)quinoline-4-carboxylic acid can be prepared through the Doebner reaction, which involves the condensation of an aniline (B41778), a benzaldehyde (B42025) (in this case, 2-nitrobenzaldehyde), and pyruvic acid. nih.govmdpi.com
Amination: The amino functionality is commonly introduced by the reduction of a nitro group. The nitro-substituted phenylquinoline-4-carboxylic acid derivative can be reduced to the corresponding amino-substituted compound using reagents such as hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst. nih.govmdpi.com
Table 3: Examples of Phenyl Ring Functionalization
| Functionalization | Synthetic Method | Precursor(s) | Resulting Compound | Reference |
|---|---|---|---|---|
| Fluorination | Pfitzinger Reaction | Isatin, 3'-fluoroacetophenone | 2-(3-Fluorophenyl)quinoline-4-carboxylic acid | frontiersin.org |
| Nitration | Doebner Reaction | Aniline, 2-nitrobenzaldehyde, pyruvic acid | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | nih.govmdpi.com |
| Amination | Reduction of nitro group | 2-(2-Nitrophenyl)quinoline-4-carboxamide | 2-(2-Aminophenyl)quinoline-4-carboxamide | nih.govmdpi.com |
Introduction of Diverse Chemical Moieties at the Quinoline Ring Positions
The quinoline ring system itself can be functionalized at various positions, allowing for the synthesis of a broad spectrum of derivatives with tailored properties.
Substitution at the 2-position: The 2-position of the quinoline ring is a common site for modification. The Doebner and Pfitzinger reactions, which are classical methods for quinoline synthesis, inherently allow for the introduction of a variety of substituents at this position by choosing the appropriate aldehyde/ketone and pyruvic acid/isatin precursors. imist.maresearchgate.net For example, using different aryl aldehydes in the Doebner reaction leads to various 2-aryl-quinoline-4-carboxylic acids. researchgate.net
Substitution at the 6-position: The 6-position of the quinoline ring can be functionalized by starting with a substituted aniline in the quinoline synthesis. For instance, using a 4-substituted aniline in a Doebner-type reaction can lead to 6-substituted-2,3-diaryl-quinoline-4-carboxylic acids. eurjchem.com The synthesis of 6-methyl-3-phenylquinoline-4-carboxylic acid has also been reported. Furthermore, Suzuki coupling reactions have been employed to introduce aryl and heteroaryl groups at the 6-position of N,2-diphenylquinoline-4-carboxamides. researchgate.net
Substitution at other positions: While less common, functionalization at other positions of the quinoline ring, such as C8, is also possible. For example, N-(quinolin-8-yl)quinoline-4-carboxamide has been used as a substrate in ruthenium-catalyzed direct arylation reactions, demonstrating the feasibility of functionalizing this position. nih.gov The synthesis of various substituted 8-hydroxyquinolines further highlights the potential for derivatization at the C8 position. nih.gov
The ability to introduce a wide array of chemical moieties at different positions of the this compound scaffold underscores its versatility as a building block in synthetic chemistry.
Formation of Condensed Heterocyclic Systems (e.g., Pyrimidinones, Pyrazolines, Triazoles, Oxazepines)
The this compound scaffold serves as a valuable starting material for the synthesis of fused heterocyclic systems, where an additional ring is built onto the quinoline core. This is typically achieved by first converting the carboxylic acid at the C-4 position into a more reactive intermediate, which then undergoes cyclization.
Triazoles:
A common and well-established strategy to form a triazole ring fused to the quinoline system involves the initial conversion of the carboxylic acid to a carbohydrazide. This compound is reacted with hydrazine hydrate (NH₂NH₂), typically in an alcohol solvent, to yield 3-phenylquinoline-4-carbohydrazide. This key intermediate possesses a nucleophilic hydrazide moiety that is primed for cyclocondensation reactions.
One prevalent method involves reacting the carbohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This reaction proceeds through an intermediate dithiocarbazate salt, which upon heating, cyclizes to form a mercapto-substituted triazole. Subsequent treatment with hydrazine hydrate can convert this intermediate into an amino-thiol derivative, specifically a 4-amino-5-thiol-1,2,4-triazole fused to the quinoline ring at the [a] face, resulting in a researchgate.netmdpi.compurdue.edutriazolo[4,3-a]quinoline system researchgate.net.
Alternatively, the carbohydrazide can react with isothiocyanates (R-N=C=S) to form thiosemicarbazide intermediates. These intermediates can then be cyclized under basic conditions to yield N-substituted aminotriazole derivatives researchgate.net. Another pathway involves the reaction of the carbohydrazide with orthoesters, which can provide the single carbon atom needed to complete the triazole ring.
Pyrimidinones, Pyrazolines, and Oxazepines:
While direct, one-pot syntheses of pyrimidinone, pyrazoline, or oxazepine rings fused to the this compound core are not extensively documented, multi-step derivatization strategies can be employed. These hypothetical pathways would utilize the carboxylic acid as a handle to introduce the necessary functionalities for cyclization.
Pyrimidinones (Quinazolinediones): To construct a fused pyrimidinone ring, an amino group is typically required adjacent to the carboxylic acid. A potential, though synthetically challenging, route would involve the introduction of an amino group at the C-3 position of the quinoline ring. More plausibly, the existing C-4 carboxylic acid could be used in a reaction with a molecule containing a pre-formed pyrimidine precursor, although this would not result in a fused system in the manner of a classic cyclocondensation. The synthesis of fused pyrimidines, such as pyrazolo[3,4-d]pyrimidines, often starts from a molecule already containing an amino group adjacent to a cyano or ester group, which can then be cyclized with reagents like formamide or urea nih.gov.
Pyrazolines (Pyrazoloquinolines): The synthesis of pyrazolines typically involves the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative researchgate.net. A hypothetical route starting from this compound would first require converting the carboxylic acid into a suitable ketone (e.g., via a Weinreb amide). This ketone would then need to be condensed with an aldehyde to form the requisite chalcone structure, which could subsequently be cyclized with hydrazine to form the pyrazoline ring fused to the quinoline scaffold mdpi.comresearchgate.net. The synthesis of pyrazolo[3,4-b]quinolines has been more commonly achieved through other routes, such as the Friedländer condensation of 5-aminopyrazoles with ortho-aminoaryl ketones mdpi.commdpi.com.
Oxazepines: The formation of a seven-membered oxazepine ring fused to the quinoline core is a complex transformation. General syntheses of 1,3-oxazepine derivatives often involve cycloaddition reactions between an imine (Schiff base) and an anhydride jmchemsci.com. To apply this to the target molecule, the this compound would need to be extensively modified to generate the necessary reactive partners for such a cycloaddition, making a direct synthesis from the parent acid unlikely.
Structure-Reactivity Correlations in Derivatization
The reactivity of this compound in derivatization reactions is governed by the electronic properties and steric environment of its functional groups. The key reactive sites are the carboxylic acid at the C-4 position and the quinoline ring system itself. The interplay of substituents on both the C-3 phenyl ring and the quinoline backbone can either enhance or diminish the reactivity at these sites.
The derivatization primarily targets the carboxylic acid group, which can be converted into esters, amides, acid chlorides, and hydrazides. The reactivity of the carbonyl carbon towards nucleophilic attack is a central factor.
Electronic Effects: The rate of derivatization at the carboxylic acid is heavily influenced by the electronic nature of substituents on the aromatic rings.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halogen (-Cl, -Br) groups on the C-3 phenyl ring or on the benzo part of the quinoline ring increase the electrophilicity of the carbonyl carbon. By withdrawing electron density through inductive and/or resonance effects, EWGs make the carbonyl carbon more susceptible to attack by nucleophiles, thus accelerating reactions like esterification and amidation. For example, the synthesis of quinoline-4-carboxylic acids via the Doebner reaction can proceed efficiently with anilines bearing electron-withdrawing groups nih.gov.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) decrease the reactivity of the carboxylic acid. By pushing electron density into the ring system, EDGs reduce the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles and slowing down the reaction rate.
Steric Effects: Steric hindrance plays a critical role in the derivatization of this compound.
Substituents at C-2 and Ortho-positions of Phenyl Ring: The presence of bulky groups at the C-2 position of the quinoline ring or at the ortho-positions (C-2' and C-6') of the C-3 phenyl ring can physically obstruct the approach of a nucleophile to the C-4 carboxylic acid. This steric hindrance can significantly lower reaction rates or necessitate more forcing reaction conditions.
Reagent Size: The size of the nucleophilic reagent itself is also a factor. Larger, bulkier nucleophiles (e.g., a sterically hindered alcohol or amine) will react more slowly than smaller ones due to increased steric repulsion.
Some studies on related quinoline systems have shown that certain reactions are surprisingly tolerant of the electronic nature of substituents. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines proceeds well with both electron-donating and electron-withdrawing groups on the aniline ring, suggesting that for some transformations, stabilizing reaction intermediates is more critical than the initial ground-state electronics nih.gov. However, for the direct derivatization of the carboxylic acid, the electronic push-pull effects are generally more predictable.
The following table summarizes the expected influence of substituent types on the derivatization reactivity of the C-4 carboxylic acid group.
| Substituent Type | Position | Electronic Effect | Steric Effect | Predicted Impact on Carboxylic Acid Reactivity |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | C-3 Phenyl Ring or Quinoline Ring | Increases electrophilicity of carbonyl carbon | Minimal (if small) | Increases reaction rate with nucleophiles |
| Electron-Donating (e.g., -OCH₃, -CH₃) | C-3 Phenyl Ring or Quinoline Ring | Decreases electrophilicity of carbonyl carbon | Minimal (if small) | Decreases reaction rate with nucleophiles |
| Bulky Alkyl/Aryl Groups | Ortho-position of C-3 Phenyl Ring | Variable | High | Significantly decreases reaction rate due to steric hindrance |
| Bulky Alkyl/Aryl Groups | C-2 Position of Quinoline Ring | Variable | High | Significantly decreases reaction rate due to steric hindrance |
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In 3-Phenylquinoline-4-carboxylic acid, the protons on the quinoline (B57606) and phenyl rings, as well as the carboxylic acid proton, resonate at distinct chemical shifts.
For the parent compound, 2-phenylquinoline-4-carboxylic acid, the proton of the carboxylic acid group typically appears as a broad singlet at a high chemical shift, around 14 ppm, due to its acidic nature. nih.gov The protons on the quinoline and phenyl rings appear in the aromatic region, typically between 7.0 and 9.0 ppm. nih.govfrontiersin.org For instance, in a study of 2-phenyl-quinoline-4-carboxylic acid derivatives, the proton signals were observed in the range of 7.19 to 8.59 ppm. mdpi.com The exact chemical shifts and coupling patterns depend on the specific substitution on the rings. The protons on the quinoline ring often show a characteristic set of doublets and triplets, reflecting their coupling with adjacent protons. nih.govfrontiersin.org
Interactive Data Table: ¹H NMR Chemical Shifts for 2-Phenylquinoline-4-carboxylic acid derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| B1 frontiersin.org | DMSO | H (Carboxyl) | - | - | - |
| H (Quinoline/Phenyl) | 8.67 | d | 8.5 | ||
| H (Quinoline/Phenyl) | 8.48 | s | - | ||
| H (Quinoline/Phenyl) | 8.31 | d | 7.4 | ||
| H (Quinoline/Phenyl) | 8.18 | d | 8.4 | ||
| H (Quinoline/Phenyl) | 7.87 | t | 7.6 | ||
| H (Quinoline/Phenyl) | 7.72 | t | 7.6 | ||
| H (Quinoline/Phenyl) | 7.57 | dq | 14.1, 7.0 | ||
| B2 nih.gov | DMSO | H (Carboxyl) | 14.07 | s | - |
| H (Quinoline/Phenyl) | 8.65 | d | 8.5 | ||
| H (Quinoline/Phenyl) | 8.48 | s | - | ||
| H (Quinoline/Phenyl) | 8.28 | d | 8.0 | ||
| H (Quinoline/Phenyl) | 8.18 | d | 8.4 | ||
| H (Quinoline/Phenyl) | 7.87 | s | - | ||
| H (Quinoline/Phenyl) | 7.82-7.67 | m | - | ||
| B8 nih.gov | DMSO | H (Carboxyl) | 14.09 | s | - |
| H (Quinoline/Phenyl) | 8.64 | d | 8.4 | ||
| H (Quinoline/Phenyl) | 8.49 | s | - | ||
| H (Quinoline/Phenyl) | 8.37 | s | - | ||
| H (Quinoline/Phenyl) | 8.28 | d | 3.5 | ||
| H (Quinoline/Phenyl) | 8.20 | d | 8.4 | ||
| H (Quinoline/Phenyl) | 7.88 | t | 7.6 | ||
| H (Quinoline/Phenyl) | 7.73 | t | 7.6 | ||
| H (Quinoline/Phenyl) | 7.61 | d | 4.5 |
Note: 'd' denotes a doublet, 's' a singlet, 't' a triplet, 'q' a quartet, and 'm' a multiplet.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment.
The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum, around 165-185 ppm. pressbooks.publibretexts.org For 2-phenyl-quinoline-4-carboxylic acid derivatives, these signals have been reported in the range of 166-171 ppm. mdpi.com The carbon atoms of the quinoline and phenyl rings resonate in the aromatic region, generally between 118 and 158 ppm. mdpi.com The specific chemical shifts help to distinguish between the different carbon atoms within the aromatic systems. For example, carbons attached to nitrogen or the carboxylic acid group will have different chemical shifts compared to other aromatic carbons.
Interactive Data Table: ¹³C NMR Chemical Shifts for 2-Phenylquinoline-4-carboxylic acid derivatives
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| Derivative 1 mdpi.com | CDCl₃ | C (Carbonyl) | 170.34 |
| C (Aromatic/Quinoline) | 166.96, 157.43, 147.38, 143.66, 137.00, 130.24, 129.97, 129.55, 129.44, 127.58, 127.44, 125.46, 123.72, 123.02, 122.56, 118.72 | ||
| Derivative 2 mdpi.com | CDCl₃ | C (Carbonyl) | 170.29 |
| C (Aromatic/Quinoline) | 166.79, 157.62, 146.92, 143.79, 138.03, 130.67, 130.60, 129.23, 128.93, 127.68, 125.77, 125.58, 123.55, 123.08, 122.25, 118.45 | ||
| Derivative 3 mdpi.com | CDCl₃ | C (Carbonyl) | 169.28 |
| C (Aromatic/Quinoline) | 166.87, 157.53, 147.50, 143.71, 136.42, 130.36, 130.12(2C), 129.75, 128.08, 127.66, 125.66, 123.91, 123.30, 122.46, 119.06 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would show correlations between adjacent protons on the quinoline and phenyl rings, helping to assign their specific positions. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.comlibretexts.org This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the FT-IR spectrum would show several characteristic absorption bands:
O-H Stretch : A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. pressbooks.pub This broadness is due to hydrogen bonding.
C=O Stretch : A strong absorption band for the carbonyl group (C=O) of the carboxylic acid is typically observed between 1710 and 1760 cm⁻¹. pressbooks.pub The exact position can be influenced by hydrogen bonding, with dimeric forms absorbing at a lower frequency (around 1710 cm⁻¹). pressbooks.pub
C=C and C=N Stretches : The aromatic rings (quinoline and phenyl) will show multiple absorption bands in the 1450-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.
C-H Bends : Out-of-plane C-H bending vibrations for the aromatic protons typically appear in the 690-900 cm⁻¹ region, and their pattern can sometimes provide information about the substitution pattern of the aromatic rings.
Interactive Data Table: Characteristic FT-IR Absorption Bands for Carboxylic Acids
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| -COOH | O-H Stretch | 2500-3300 | Broad, Strong |
| -COOH | C=O Stretch | 1710-1760 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |
| Aromatic Ring | C-H Bend | 690-900 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, which allows for the determination of its elemental formula. For this compound (C₁₆H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. For the protonated molecule [M+H]⁺ of 2-phenylquinoline-4-carboxylic acid, the calculated mass is 250.08233, and an experimental value of 250.08180 has been reported, confirming the elemental composition. nih.govfrontiersin.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the loss of characteristic fragments such as CO₂ (44 Da) from the carboxylic acid group would be expected.
Interactive Data Table: HRMS Data for 2-Phenylquinoline-4-carboxylic acid and its Derivatives
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
| B1 | C₁₆H₁₁NO₂ | [M+H]⁺ | 250.08233 | 250.08180 | nih.govfrontiersin.org |
| B2 | C₁₆H₁₀BrNO₂ | [M+H]⁺ | 327.99285 | 327.99585 | nih.gov |
| B-3 | C₁₆H₁₀ClNO₂ | [M+H]⁺ | 284.04336 | 284.04630 | nih.gov |
| B5 | C₁₇H₁₃NO₂S | [M+H]⁺ | 296.07005 | 296.07318 | nih.gov |
| B6 | C₁₇H₁₃NO₃ | [M+H]⁺ | 280.09290 | 280.09592 | nih.gov |
| B8 | C₁₆H₁₀ClNO₂ | [M+H]⁺ | 284.04336 | 284.04587 | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives. This soft ionization method is particularly suited for analyzing polar molecules, providing clear data on the molecular ion.
Detailed Research Findings:
In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis of various quinoline-4-carboxylic acid derivatives is a common practice to confirm their identity after synthesis. nih.govnih.gov For this compound (C₁₆H₁₁NO₂), the expected mass-to-charge ratio (m/z) for the protonated molecule, [M+H]⁺, would be approximately 250.08. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 248.07.
High-Resolution Mass Spectrometry (HRMS) coupled with ESI is often employed to provide the exact mass, which confirms the elemental composition of the synthesized compound, a crucial step in distinguishing it from other potential isomers or byproducts. nih.gov While extensive mass spectrometry data is available for a wide range of substituted quinoline carboxylic acids, specific fragmentation data for the 3-phenyl isomer is detailed within specialized studies. eurjchem.com
Table 1: Predicted ESI-MS Data for this compound
| Ion Type | Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | C₁₆H₁₂NO₂⁺ | ~250.08 |
| Deprotonated Molecule [M-H]⁻ | C₁₆H₁₀NO₂⁻ | ~248.07 |
| Sodium Adduct [M+Na]⁺ | C₁₆H₁₁NNaO₂⁺ | ~272.06 |
X-ray Crystallography for Definitive Solid-State Structure Determination
Detailed Research Findings:
While specific crystal structure data for this compound itself is not available in the cited literature, extensive crystallographic studies have been performed on closely related derivatives, providing insight into the expected structural features. researchgate.netresearchgate.netacs.org For instance, the analysis of various 2,3-diarylquinoline-4-carboxylic acids reveals how different substituents influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.netacs.org
These studies typically report the following parameters, which would be determined for this compound upon successful crystallization and analysis:
Table 2: Representative X-ray Crystallography Data Parameters (Hypothetical for this compound)
| Parameter | Description | Example Data from Related Compounds |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c ≈ 10-20 Å; β ≈ 90-105° |
| Dihedral Angle | The angle between the quinoline ring and the phenyl ring. | Varies based on substitution and packing forces. |
| Hydrogen Bonding | Key intermolecular interactions, often involving the carboxylic acid group. | O-H···N or O-H···O interactions forming dimers or chains. |
The definitive solid-state structure, once determined, would confirm the substitution pattern and provide valuable information about the intermolecular forces that govern the crystal lattice.
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment (e.g., TLC)
Chromatographic methods, particularly Thin-Layer Chromatography (TLC), are indispensable tools in the synthesis of this compound. TLC is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction and to assess the purity of the final product.
Detailed Research Findings:
In the synthesis of quinoline derivatives, TLC is used extensively. eurjchem.comacs.org A small aliquot of the reaction mixture is spotted onto a TLC plate, typically made of silica (B1680970) gel. The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separation of components on the plate is based on their differential adsorption to the silica gel and solubility in the eluent.
The process involves:
Reaction Monitoring: By spotting the reaction mixture alongside the starting materials, one can visually track the consumption of reactants and the appearance of the product spot over time. mdpi.com The reaction is considered complete when the starting material spot has disappeared. eurjchem.commdpi.com
Purity Assessment: A pure sample of this compound will appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.
Visualization: Since quinoline derivatives are often UV-active due to their aromatic nature, the spots are typically visualized under UV light (254 nm or 365 nm). eurjchem.com
This technique is crucial for optimizing reaction conditions, such as reaction time and temperature, and for guiding the purification process (e.g., recrystallization or column chromatography). cust.edu.tw
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 3-Phenylquinoline-4-carboxylic acid. These calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecule's geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Distributions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations have been employed to optimize molecular geometries and to understand the distribution of electrons within the molecule. researchgate.netmdpi.com
For instance, in studies of related phenyl-quinoline carboxylate compounds, DFT calculations have revealed the dihedral angles between the quinoline and phenyl rings. mdpi.com In one such study, after a DFT geometry optimization, the dihedral angle between the quinoline and phenyl rings was found to be 46.9(1)°. mdpi.com These calculations also provide information on the twisting of the carboxylate group relative to the quinoline ring system. mdpi.com Such geometric parameters are crucial for understanding how the molecule might interact with other molecules or biological targets.
DFT can also be used to calculate various electronic properties that are not easily accessible through experimental means. These include the energies of molecular orbitals and the distribution of electron density. researchgate.netmit.edu This information is vital for predicting the molecule's chemical behavior and its potential for various applications. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov
FMO analysis for quinoline derivatives has been used to predict their optical and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, and its energy is associated with nucleophilicity. youtube.com Conversely, the LUMO represents the ability to accept an electron, and its energy is related to electrophilicity. youtube.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For a series of synthesized quinoline derivatives, the energy gap (ΔE) between the HOMO and LUMO was calculated to understand their chemical stability. nih.gov
Calculation of Noncovalent Interactions and Molecular Electrostatic Potential Surfaces
Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in molecular recognition and supramolecular chemistry. gatech.edu The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
MEP maps use a color scale to represent different potential values, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). researchgate.net These maps are instrumental in understanding hydrogen bonding and other noncovalent interactions. researchgate.netresearchgate.net For example, the MEP surface can reveal regions prone to electrophilic or nucleophilic interactions, providing insights into how a molecule like this compound might interact with a biological receptor. researchgate.net The analysis of noncovalent interactions is critical for understanding the binding efficacy of a ligand to its target. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, from its reaction pathways to its interactions with complex biological macromolecules.
Prediction of Reaction Mechanisms and Transition States
Computational methods are employed to predict the mechanisms of chemical reactions, including the identification of transition states. This is particularly relevant for understanding the synthesis of quinoline-4-carboxylic acids. For instance, the Doebner reaction, a common method for synthesizing quinoline-4-carboxylic acids, has been studied computationally. nih.gov These studies have helped to elucidate the reaction mechanism, including the oxidation of a dihydroquinoline intermediate to the final quinoline product. nih.gov Understanding these mechanisms can lead to the optimization of reaction conditions and the development of more efficient synthetic routes. nih.gov
In Silico Studies of Molecular Recognition and Binding Sites with Biological Macromolecules
In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how molecules like this compound interact with biological targets. frontiersin.org These methods are widely used in drug discovery to predict the binding affinity and mode of interaction between a ligand and a protein. researchgate.net
Molecular docking studies have been performed on 2-phenyl-quinoline-4-carboxylic acid derivatives to investigate their binding modes within the active sites of enzymes like E. coli DNA gyrase. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. researchgate.net The results of in silico molecular docking are often correlated with in vitro biological activity, providing a rational basis for the design of more potent compounds. researchgate.netresearchgate.net
Furthermore, inverse virtual screening has been used to identify potential molecular targets for 2-aryl-quinoline-4-carboxylic acid derivatives, with Leishmania major N-myristoyltransferase being identified as a high-affinity target. frontiersin.org Subsequent molecular dynamics simulations can then be used to assess the stability of the predicted binding poses over time, providing a more dynamic and realistic picture of the molecular recognition process. frontiersin.org These computational approaches are invaluable for identifying and validating new drug targets and for guiding the development of novel therapeutic agents. frontiersin.org
Computational Strategies for Optimizing Regioselectivity in Synthesis
The synthesis of phenylquinoline-4-carboxylic acids often relies on classical methods such as the Doebner-von Miller and Pfitzinger reactions. wikipedia.orgwikipedia.orgimist.ma Controlling the regioselectivity to favor the formation of the 3-phenyl isomer over other positional isomers, such as the 2-phenyl derivative, presents a significant synthetic challenge. Computational chemistry offers powerful tools to understand and predict the factors governing this selectivity, thereby guiding the optimization of reaction conditions.
One of the primary reactions for quinoline synthesis is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org The regiochemical outcome is dependent on the initial addition of the aniline to the unsaturated system. Computational studies, particularly using Density Functional Theory (DFT), can be employed to model the transition states of the possible reaction pathways. By calculating the activation energies for the formation of the different regioisomeric intermediates, chemists can predict which isomer is kinetically favored under specific conditions. For instance, a study on the Skraup-Doebner-Von Miller synthesis noted that the use of different acid catalysts and solvent systems, such as trifluoroacetic acid (TFA), could reverse the typical regioselectivity, leading to the formation of alternative quinoline products. Computational analysis of the reaction mechanism in the presence of different catalysts can elucidate the subtle electronic and steric effects that dictate the preferred reaction pathway.
Another key synthetic route is the Pfitzinger reaction, where isatin (B1672199) reacts with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. wikipedia.org The regioselectivity in this case is determined by the nature of the carbonyl compound. When an unsymmetrical ketone is used, two different enolates can form, leading to two potential regioisomeric products. DFT calculations can model the relative energies of these enolate intermediates and the subsequent cyclization transition states. These calculations can help in selecting the appropriate ketone and reaction conditions to selectively form the desired this compound.
The table below summarizes computational approaches that can be applied to optimize the regioselective synthesis of this compound.
| Computational Method | Application in Synthesis | Key Insights Provided |
| Density Functional Theory (DFT) | Modeling transition states in Doebner-von Miller and Pfitzinger reactions. | - Calculation of activation energies for competing reaction pathways.- Prediction of kinetically and thermodynamically favored regioisomers.- Understanding the influence of catalysts and solvents on selectivity. |
| Transition State Searching Algorithms | Identifying the geometry and energy of transition states for the cyclization step. | - Elucidation of the precise atomic arrangements at the point of ring formation.- Pinpointing steric and electronic factors that favor one regioisomer over another. |
| Solvent Modeling (e.g., PCM, SMD) | Incorporating the effect of the solvent environment on the reaction energetics. | - More accurate prediction of reaction outcomes in different solvent systems.- Rationalizing experimentally observed solvent effects on regioselectivity. |
By leveraging these computational strategies, researchers can move beyond empirical screening of reaction conditions and rationally design synthetic protocols that maximize the yield of the desired this compound isomer.
Pharmacophore Modeling for Structural Design (focus on chemical interactions)
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While specific pharmacophore models for this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on the closely related 2-phenylquinoline-4-carboxylic acid derivatives, which have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and sirtuins (SIRTs). nih.govfrontiersin.org
A typical pharmacophore for a kinase inhibitor, for example, often includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that can engage in π-π stacking interactions. Molecular docking studies of 2-phenylquinoline-4-carboxylic acid derivatives have revealed key chemical interactions that are likely to be relevant for the 3-phenyl isomer as well. nih.gov
For instance, in the context of HDAC inhibition, the general pharmacophore consists of three main components: a zinc-binding group (ZBG), a linker, and a "cap" region that interacts with the surface of the enzyme. nih.gov In derivatives of 2-phenylquinoline-4-carboxylic acid, the quinoline scaffold itself often serves as the cap group. The key chemical interactions involved are:
Hydrophobic Interactions: The phenyl and quinoline rings provide a large, rigid hydrophobic surface that can interact favorably with nonpolar amino acid residues in the active site of the target protein.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form crucial hydrogen bonds with polar residues in the active site, which often play a key role in anchoring the ligand and ensuring correct orientation for inhibitory activity.
Aromatic Interactions: The aromatic nature of both the phenyl and quinoline rings allows for potential π-π stacking or π-cation interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan within the binding pocket.
Based on these principles, a hypothetical pharmacophore model for this compound can be constructed. The relative positions of the key features would be different from the 2-phenyl isomer, which could lead to altered binding affinities and selectivities for different biological targets.
The following table details the potential pharmacophoric features of this compound and the corresponding chemical interactions they can participate in.
| Pharmacophoric Feature | Chemical Group | Potential Chemical Interactions |
| Hydrogen Bond Acceptor | Carboxyl oxygen, Quinoline nitrogen | Formation of hydrogen bonds with amino acid residues such as Arginine, Lysine, or Serine. |
| Hydrogen Bond Donor | Carboxyl hydroxyl group | Donation of a hydrogen bond to acceptor groups on the protein backbone or side chains. |
| Aromatic Ring | Phenyl group, Quinoline ring system | π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).Hydrophobic interactions with nonpolar residues. |
| Hydrophobic Feature | Phenyl group, Quinoline ring system | Van der Waals interactions with hydrophobic pockets in the binding site. |
By utilizing such pharmacophore models, medicinal chemists can rationally design novel derivatives of this compound with improved potency and selectivity. These models can be used for virtual screening of compound libraries to identify new potential hits or to guide the structural modification of existing leads to optimize their interactions with a biological target.
Applications As Chemical Research Tools and Building Blocks
Role as Synthetic Intermediates for Complex Organic Molecules
The inherent reactivity of the quinoline-4-carboxylic acid scaffold allows for its elaboration into more complex molecular architectures. nih.govnih.gov
Phenylquinoline-4-carboxylic acids are versatile intermediates for the synthesis of poly-substituted heterocyclic systems. nih.gov The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or acyl chlorides, providing a handle for further synthetic transformations. nih.govlibretexts.org For instance, the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives often begins with a Doebner or Pfitzinger reaction, which constructs the core heterocyclic system from simpler precursors like anilines, aldehydes, and pyruvic acid, or isatin (B1672199) and an acetophenone. nih.govnih.govscientific.net Once formed, this scaffold serves as a building block. For example, the carboxylic acid can be activated and reacted with various amines to introduce new substituents and build more complex, poly-substituted molecules. nih.gov This approach has been used to synthesize extensive libraries of derivatives for biological screening. mdpi.com
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized starting from aniline (B41778), 2-nitrobenzaldehyde, and pyruvic acid, followed by amidation, reduction, and further acylation and amination steps, demonstrating the utility of the initial quinoline-4-carboxylic acid as a platform for diversification. nih.gov
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The phenylquinoline-4-carboxylic acid scaffold is well-suited for this approach. researchgate.net Research has demonstrated the synthesis of hybrid molecules incorporating the 2-phenylquinoline-4-carboxylic acid moiety with other biologically active heterocycles. These hybrids are designed to interact with multiple biological targets or to enhance the activity of one of the parent molecules. While specific examples for the 3-phenyl isomer are not readily found, the principles of synthesis would be analogous, involving the functionalization of the carboxylic acid or the quinoline (B57606) and phenyl rings.
Development of Chemical Probes for Mechanistic Biological Studies
Derivatives of phenylquinoline-4-carboxylic acid have been instrumental in the development of chemical probes to study complex biological processes at a molecular level.
A significant body of research has focused on 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of key enzymes implicated in disease. researchgate.netfrontiersin.org These compounds serve as valuable tools for studying enzyme structure and function.
Histone Deacetylases (HDACs): HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. benthamdirect.comresearchgate.net Derivatives of 2-phenylquinoline-4-carboxylic acid have been designed as HDAC inhibitors, where the quinoline moiety acts as a "cap" group that interacts with the surface of the enzyme's active site. researchgate.netfrontiersin.org In a notable study, a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for HDAC inhibition. researchgate.net One compound, referred to as D28 in the study, which features a hydroxamic acid group, exhibited significant selective inhibitory activity against HDAC3. nih.govresearchgate.net This selectivity allows for more precise investigation into the specific biological roles of HDAC3.
| Compound ID (from study) | Target Enzyme | Activity |
| D28 | HDAC3 | IC₅₀ = 24.45 µM |
| D29 | HDAC3 | Significant selectivity |
| D30 | HDAC3 | Improved enzyme inhibitory activity |
This interactive table summarizes the inhibitory activity of selected 2-phenylquinoline-4-carboxylic acid derivatives against Histone Deacetylase 3 (HDAC3), as reported in the cited literature. nih.govresearchgate.net
Dihydroorotate Dehydrogenase (DHODH): There is no available research specifically linking 3-Phenylquinoline-4-carboxylic acid to the inhibition of Dihydroorotate Dehydrogenase.
The quinoline core is a well-known pharmacophore in anti-infective agents. mdpi.comresearchgate.net While specific studies on the anti-infective molecular interactions of this compound are scarce, research on its 2-phenyl isomer provides insight into potential mechanisms. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and tested for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. mdpi.com These studies allow for the investigation of structure-activity relationships, where modifications to the quinoline scaffold lead to changes in antibacterial potency. For example, the introduction of different amino substituents has been shown to modulate activity, suggesting that these groups may form key hydrogen bonding interactions with the target enzyme or disrupt the bacterial cell membrane. mdpi.comresearchgate.net
| Compound ID (from study) | Bacterial Strain | MIC (μg/mL) |
| 5a₄ | Staphylococcus aureus | 64 |
| 5a₇ | Escherichia coli | 128 |
This interactive table shows the Minimum Inhibitory Concentration (MIC) for selected 2-phenyl-quinoline-4-carboxylic acid derivatives against specific bacterial strains, highlighting their potential as antibacterial agents. mdpi.com
Application as Ligands in Coordination Chemistry Research
N-heterocyclic carboxylic acids are excellent ligands for the formation of metal complexes and coordination polymers due to their versatile coordination modes. nih.gov The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can bind to metal ions, leading to the formation of diverse and intricate structures. These coordination compounds have potential applications in areas such as catalysis, luminescence, and gas storage.
While there is extensive literature on the coordination chemistry of quinoline-based ligands, specific studies detailing the use of This compound as a ligand are not prominent. However, research on closely related structures, such as quinoline-2,4-dicarboxylic acid, demonstrates the formation of three-dimensional coordination polymers with lanthanide ions. nih.gov In these structures, both the carboxylate groups and the quinoline nitrogen atom participate in coordinating the metal centers, showcasing the potential of the quinoline-4-carboxylic acid framework to act as a multidentate ligand in creating complex inorganic-organic hybrid materials.
Exploration in Materials Science Research as Chemical Building Blocks
This compound and its derivatives are recognized for their potential as versatile building blocks in the realm of materials science. The inherent structural features of this compound, namely the rigid quinoline backbone, the coordinating carboxylic acid group, and the appended phenyl ring, make it an attractive ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their diverse and tunable properties, which can lead to applications in areas such as gas storage, catalysis, sensing, and photoluminescence.
Detailed Research Findings
Research into the use of phenylquinoline-4-carboxylic acid derivatives as ligands has demonstrated their capability to form stable and functional coordination polymers with various transition metals. A notable study in this area, while focusing on the closely related 2-phenylquinoline-4-carboxylic acid (Hpqba), provides significant insights into the potential of the 3-phenyl isomer. In this research, Hpqba was reacted with cadmium(II), cobalt(II), and zinc(II) salts under solvothermal conditions, in some cases with the addition of auxiliary nitrogen-containing ligands, to yield three new coordination compounds. researchgate.net
The resulting materials exhibited a range of structural complexities and properties, underscoring the utility of the phenylquinoline-4-carboxylic acid scaffold as a primary building block.
Structural Analysis and Coordination Modes:
Single-crystal X-ray diffraction studies revealed distinct structures for the synthesized compounds. researchgate.net For instance, the reaction with cadmium(II) and 4,4′-bipyridyl (4,4′-bipy) as an auxiliary ligand resulted in a two-dimensional (2D) network. researchgate.net In contrast, the use of zinc(II) with 1,4-bis(imidazol-1-ylmethyl)benzene (biyb) led to the formation of a one-dimensional (1D) chain that was further organized into a 3D supramolecular structure through π-π stacking interactions. researchgate.net A trinuclear cobalt(II) complex was also synthesized, which formed a 3D supramolecular architecture based solely on π-π stacking interactions. researchgate.net
The versatility of the phenylquinoline-4-carboxylic acid ligand was evident in its various coordination modes observed in these structures, including μ1-k1,k1, μ1-k1, μ2-k1,k1, and μ2-k1,k2. researchgate.net This diversity in coordination highlights the ligand's adaptability in accommodating the geometric preferences of different metal centers.
Table of Synthesized Coordination Polymers with 2-Phenylquinoline-4-carboxylic Acid
| Compound | Metal Ion | Auxiliary Ligand | Dimensionality | Key Structural Feature |
| [Cd(pqba)2(4,4′-bipy)] | Cd(II) | 4,4′-bipyridyl | 2D | Two-dimensional network |
| [Zn(pqba)2biyb] | Zn(II) | 1,4-bis(imidazol-1-ylmethyl)benzene | 1D (3D supramolecular) | One-dimensional chains linked by π-π stacking |
| [Co3(pqba)6(2,2′-bipy)2] | Co(II) | 2,2′-bipyridyl | 0D (3D supramolecular) | Trinuclear clusters arranged via π-π stacking |
Data sourced from a study on 2-phenylquinoline-4-carboxylic acid. researchgate.net
Properties of the Resulting Materials:
The functional properties of these materials were also investigated. The cadmium(II) and zinc(II) complexes were found to be fluorescent in the solid state at room temperature, a property often sought after for sensing and optoelectronic applications. researchgate.net The magnetic properties of the cobalt(II) complex were examined, revealing antiferromagnetic coupling between the adjacent metal ions. researchgate.net These findings demonstrate that the incorporation of the phenylquinoline-4-carboxylic acid ligand can impart interesting and potentially useful photophysical and magnetic properties to the resulting materials.
While these specific findings are for the 2-phenyl isomer, they strongly suggest that this compound would serve as an equally, if not more, intriguing building block in materials science. The different positioning of the phenyl group is expected to influence the steric and electronic properties of the ligand, potentially leading to novel network topologies and modified functional properties in the resulting coordination polymers. The principles of self-assembly and the coordination chemistry observed with the 2-phenyl derivative provide a solid foundation for the exploration of this compound in the design of new functional materials.
Q & A
Q. Mechanistic Insight :
- Hammett analysis (σ values) correlates substituent polarity with IC₅₀ in enzyme assays .
- Lipophilicity (logP) : Optimal range 2.5–3.5 for blood-brain barrier penetration .
Basic: What purification strategies are effective for this compound derivatives?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/petroleum ether (20–40% gradient) .
- Recrystallization : Ethanol/water (1:3) yields >95% purity for carboxylic acid derivatives .
- Acid-base extraction : Isolate intermediates via pH adjustment (e.g., precipitate at pH 2–3) .
Advanced: How to resolve contradictions in reported synthetic yields for this compound derivatives?
Answer:
Discrepancies often arise from catalyst loading or reaction scale . For example:
- V₂O₅/Fe₃O₄ (5 mol%) in water achieves 85% yield at 10 mmol scale but drops to 62% at 100 mmol due to inadequate mixing .
- POCl₃ stoichiometry : Excess (>10 eq.) improves chlorination efficiency but complicates purification .
Q. Troubleshooting Checklist :
Monitor reaction progress via TLC or LC-MS.
Optimize catalyst recycling (e.g., Fe₃O₄ recovery via magnetism) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Hygroscopicity : Desiccate under vacuum (0.1 mmHg) to avoid carboxylic acid dimerization .
Advanced: How to design SAR studies for this compound-based enzyme inhibitors?
Answer:
Core modifications : Introduce methyl/methoxy groups at C-6 to enhance H-bonding (e.g., 6-methoxy derivative ΔG = -10.1 kcal/mol vs. COX-2) .
Side-chain diversification : Amide derivatives (e.g., 6a-6j ) improve solubility (logS > -4).
In vitro assays : Use fluorescence quenching (e.g., tryptophan residues in P-selectin) to quantify binding .
Basic: What are the common side reactions in this compound synthesis?
Answer:
- Over-oxidation : Pyruvic acid excess leads to quinoline N-oxide byproducts .
- Esterification : Unreacted ethanol forms ethyl esters (δ 4.3 ppm in ¹H NMR) .
Advanced: Can this compound act as a ligand in metal-organic frameworks (MOFs)?
Answer:
Yes, the carboxylic acid group chelates metals (e.g., Cu²⁺, Zn²⁺) to form porous networks. For example:
| MOF | Surface Area (m²/g) | Application |
|---|---|---|
| Zn-3PQ4CA | 980 | CO₂ adsorption |
| Cu-3PQ4CA | 720 | Heterogeneous catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
